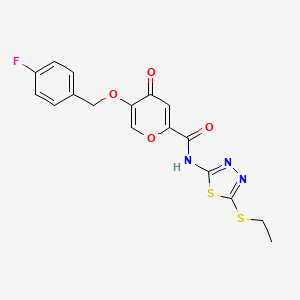

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c1-2-26-17-21-20-16(27-17)19-15(23)13-7-12(22)14(9-25-13)24-8-10-3-5-11(18)6-4-10/h3-7,9H,2,8H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFCXICMUCVIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylthiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

Synthesis of the Pyran Ring: The pyran ring is often formed via a multi-component reaction involving an aldehyde, a β-keto ester, and a suitable catalyst.

Coupling Reactions: The thiadiazole and pyran intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Final Functionalization: The final steps involve introducing the 4-fluorobenzyl group and the carboxamide functionality through nucleophilic substitution and amide bond formation, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can target the carbonyl groups in the pyran ring and the carboxamide group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thiadiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiadiazole ring and the fluorobenzyl group could play key roles in binding to the target molecules, while the pyran ring and carboxamide group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Heterocyclic Systems

Target Compound

- 1,3,4-Thiadiazole core : The 5-(ethylthio) substitution introduces steric bulk and sulfur-based reactivity.

- 4-Oxo-4H-pyran : The oxo group at position 4 and 4-fluorobenzyloxy group at position 5 create a polar-aromatic balance.

Analog 1: N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides ()

- Thiazole core : Replaces the thiadiazole ring, reducing sulfur content but retaining heteroaromaticity.

Analog 2: N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea ()

Substituent Effects

Pharmacological Implications (Inferred)

While explicit activity data for the target compound are absent, structural parallels suggest:

- Enzyme Inhibition : The 4-oxo-pyran moiety may mimic carbonyl groups in enzyme active sites, as seen in protease inhibitors.

- Fluorobenzyl Advantage: The 4-fluoro substituent improves membrane permeability and target affinity compared to non-fluorinated analogs (e.g., phenoxy in ) .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a thiadiazole ring, an oxo-pyran, and a carboxamide functional group. The presence of the ethylthio and fluorobenzyl moieties enhances its biological activity. The synthesis typically involves multi-step reactions starting from easily accessible precursors, often utilizing techniques such as cyclization and functional group transformations.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiadiazole compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives. For example, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide have shown promise in inhibiting the proliferation of cancer cell lines such as breast and colon cancer cells.

Case Study: Anticancer Evaluation

In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cell lines, indicating moderate cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

4. Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses but further investigations are necessary to fully establish its safety margin.

5. Conclusion

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide presents a valuable scaffold for further drug development due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research will likely uncover more about its mechanisms and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.